molecular formula C20H22F2N2O2S B2717474 7-(2,5-difluorophenyl)-N-(4-methoxybenzyl)-1,4-thiazepane-4-carboxamide CAS No. 1705513-85-4

7-(2,5-difluorophenyl)-N-(4-methoxybenzyl)-1,4-thiazepane-4-carboxamide

Cat. No. B2717474
CAS RN: 1705513-85-4
M. Wt: 392.46
InChI Key: BUJNMQYWNNPOJU-UHFFFAOYSA-N
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Description

7-(2,5-difluorophenyl)-N-(4-methoxybenzyl)-1,4-thiazepane-4-carboxamide, also known as DMXB-A, is a chemical compound that has been of interest in scientific research due to its potential therapeutic applications. DMXB-A is a selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR), which is a type of ion channel that is involved in various physiological functions, including cognition, inflammation, and pain perception.

Scientific Research Applications

Solid-Phase Synthesis of C-terminal Peptide Amides

Albericio and Bárány (2009) explored an acid-labile anchoring linkage for solid-phase synthesis, demonstrating the utility of polymer-supported benzylamides for the synthesis of C-terminal peptide amides under mild conditions. This methodology could be relevant for compounds with similar benzylamide functionalities, indicating potential applications in peptide synthesis and modification (Albericio & Bárány, 2009).

Synthesis and Bioactivity of Benzodifuranyl Compounds

Abu-Hashem, Al-Hussain, and Zaki (2020) synthesized novel benzodifuranyl compounds, including those with carboxamide functionalities, demonstrating anti-inflammatory and analgesic properties. Their research underscores the potential for molecules with carboxamide groups to contribute to the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Cytotoxicity of Pyrazole and Pyrimidine Derivatives

Hassan, Hafez, and Osman (2014) investigated the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives, demonstrating in vitro cytotoxic activity. This suggests a research avenue for compounds with methoxyphenyl and carboxamide groups in anticancer applications (Hassan, Hafez, & Osman, 2014).

Development of Carboxamide Protecting Groups

Muranaka, Ichikawa, and Matsuda (2011) introduced a new carboxamide protecting group, highlighting the significance of such groups in the synthesis and stability of complex molecules. This work could inform the handling and modification of compounds with carboxamide functionalities in research settings (Muranaka, Ichikawa, & Matsuda, 2011).

properties

IUPAC Name

7-(2,5-difluorophenyl)-N-[(4-methoxyphenyl)methyl]-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N2O2S/c1-26-16-5-2-14(3-6-16)13-23-20(25)24-9-8-19(27-11-10-24)17-12-15(21)4-7-18(17)22/h2-7,12,19H,8-11,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJNMQYWNNPOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2,5-difluorophenyl)-N-(4-methoxybenzyl)-1,4-thiazepane-4-carboxamide

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